2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a thiophene ring, a dimethylamino group, and a phenyl group. This compound is used in various fields, including medicinal chemistry, material science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-(4-phenylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It is employed in the development of novel materials with unique electronic properties.
Biological Studies: It is used to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(3-fluoro-4-methoxyphenyl)acetamide
Uniqueness
2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of a thiophene ring, a dimethylamino group, and a phenyl group. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide (commonly referred to as compound X ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound X features a biphenyl moiety linked to a dimethylamino group and a thiophene ring, contributing to its unique biological profile. The structural formula is represented as follows:
Antimicrobial Properties
Recent studies have indicated that compound X exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for compound X were determined through in vitro assays:
Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 | Inhibition of cell wall synthesis |
Escherichia coli | 31.25 | Disruption of membrane integrity |
Pseudomonas aeruginosa | 62.5 | Interference with protein synthesis |
The bactericidal effect was attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production, which are critical for bacterial growth and replication .
Antifungal Activity
Compound X also demonstrated antifungal properties against Candida species. The IC50 values were assessed using standard antifungal susceptibility tests:
Fungal Strain | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
Candida albicans | 20.0 | Inhibition of biofilm formation |
Cryptococcus neoformans | 30.0 | Disruption of ergosterol biosynthesis |
The compound's ability to inhibit biofilm formation suggests a potential application in treating biofilm-associated infections .
The proposed mechanisms underlying the biological activities of compound X include:
- Protein Synthesis Inhibition : Compound X binds to ribosomal subunits, preventing the translation process essential for bacterial growth.
- Membrane Disruption : Interaction with lipid bilayers leads to increased permeability, causing cellular content leakage.
- Quorum Sensing Interference : The compound may disrupt communication among bacterial populations, reducing virulence factor expression.
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A recent clinical study evaluated the efficacy of compound X against methicillin-resistant Staphylococcus aureus (MRSA). The study involved 50 clinical isolates, with results indicating that compound X exhibited superior activity compared to traditional antibiotics like vancomycin, with an MIC of 8 μg/mL .
Case Study 2: In Vivo Efficacy in Animal Models
In an animal model study, compound X was administered to mice infected with C. albicans. Results showed a significant reduction in fungal burden compared to control groups, suggesting effective systemic antifungal activity. Histopathological examination revealed decreased inflammatory responses and improved tissue integrity in treated animals .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-24(2)20(21-9-6-14-26-21)16-23-22(25)15-17-10-12-19(13-11-17)18-7-4-3-5-8-18/h3-14,20H,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUPFSMTSNQAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.